molecular formula C12H19N3O3 B2525203 Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate CAS No. 1823389-42-9

Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate

Cat. No.: B2525203
CAS No.: 1823389-42-9
M. Wt: 253.302
InChI Key: JXWHEDYCAWSYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

The systematic nomenclature of tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate reflects its complex structural organization and provides insight into its molecular architecture. According to International Union of Pure and Applied Chemistry naming conventions, this compound belongs to the class of bicyclic heterocycles where a pyrazole ring is fused to a seven-membered diazepine ring through a [1,5-a] fusion pattern. The numbering system begins with the pyrazole nitrogen atoms and continues around the fused ring system, with the carboxylate ester functionality positioned at the 5-position of the diazepine ring.

Chemical databases reveal some variation in the reported molecular formula and properties of this compound, which may reflect different synthetic batches or related analogs. The primary structural data indicates a molecular formula of C₁₂H₁₉N₃O₃ with a molecular weight of 253.30 grams per mole and Chemical Abstracts Service registry number 1823389-42-9. However, alternative formulations showing C₁₂H₁₉N₃O₂ with molecular weight 237.3 and registry number 1823809-12-6 have also been documented, suggesting the existence of closely related structural variants or potential dehydration products.

Property Primary Form Alternative Form Source
Molecular Formula C₁₂H₁₉N₃O₃ C₁₂H₁₉N₃O₂
Molecular Weight 253.30 g/mol 237.3 g/mol
Chemical Abstracts Service Number 1823389-42-9 1823809-12-6
Simplified Molecular Input Line Entry System O=C(N1CC2=CC=NN2CC(C1)O)OC(C)(C)C N1=CC=C2N1CCCN(C2)C(=O)OC(C)(C)C

The structural classification of this compound places it within several important chemical categories. As a member of the diazepine family, it shares structural homology with clinically significant pharmaceuticals such as diazepam and alprazolam, though the pyrazole fusion distinguishes it from traditional benzodiazepines. The compound can also be classified as a protected amino acid derivative due to the presence of the tert-butoxycarbonyl group, which is commonly employed in peptide synthesis and serves as a versatile protecting group for amine functionalities.

Computational analysis of the molecular structure reveals important conformational characteristics that influence its chemical behavior and potential biological activity. The topological polar surface area has been calculated at 67.59 square angstroms, indicating moderate polarity that may facilitate membrane permeability while maintaining sufficient aqueous solubility. The calculated logarithm of the partition coefficient (logP) value of 0.9947 suggests favorable drug-like properties, falling within the optimal range for oral bioavailability according to Lipinski's rule of five.

Historical Context in Heterocyclic Chemistry

The development of pyrazolodiazepine chemistry has its roots in the broader evolution of heterocyclic medicinal chemistry that began in earnest during the mid-20th century. The discovery and clinical success of benzodiazepines in the 1960s established seven-membered diazepine rings as privileged scaffolds for central nervous system pharmacology. However, the quest for improved therapeutic profiles and reduced side effects drove researchers to explore modifications of the basic benzodiazepine structure, leading to investigations of alternative aromatic ring fusions and substitution patterns.

The specific pyrazolo[1,5-a]diazepine framework emerged from systematic structure-activity relationship studies aimed at developing nonbenzodiazepine compounds with similar pharmacological profiles but distinct chemical structures. Early research in this area, dating back to the 1970s, demonstrated that pyrazolodiazepines could exhibit significant central nervous system activity comparable to traditional benzodiazepines. These pioneering studies established the foundation for understanding how the pyrazole ring fusion affects the overall pharmacological profile of diazepine-based compounds.

The evolution of synthetic methodologies has been crucial to the advancement of pyrazolodiazepine chemistry. Traditional approaches relied on multistep linear synthesis routes that often suffered from low overall yields and limited functional group tolerance. However, recent developments in synthetic chemistry have introduced more efficient convergent strategies, including multicomponent reactions and metal-catalyzed cyclization processes. The development of silver-catalyzed post-Ugi synthesis represents a particularly significant advancement, offering high yields and broad substrate scope for the construction of pyrazolo[1,5-a]diazepine scaffolds.

Historical Period Key Development Significance Reference
1970s First pyrazolodiazepine synthesis Established structural framework
1980s-1990s Structure-activity relationship studies Identified key pharmacophoric elements
2000s Improved synthetic methodologies Enhanced accessibility of diverse analogs
2020s Metal-catalyzed multicomponent synthesis High-yielding convergent approaches

The historical progression of pyrazolodiazepine research reflects broader trends in medicinal chemistry, particularly the movement toward more sophisticated molecular design strategies and the integration of computational tools for structure optimization. Modern approaches to heterocyclic synthesis increasingly emphasize diversity-oriented synthesis principles, allowing for the rapid generation of compound libraries for biological screening. The development of tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate represents the culmination of these historical developments, incorporating advanced synthetic methodology with strategic functional group placement for optimal pharmaceutical properties.

Contemporary research in this field has been further accelerated by advances in analytical techniques and computational chemistry. High-resolution nuclear magnetic resonance spectroscopy and mass spectrometry have enabled precise structural characterization of complex heterocycles, while density functional theory calculations provide insights into conformational preferences and electronic properties. These technological advances have facilitated the rational design of pyrazolodiazepine derivatives with enhanced selectivity and reduced off-target effects.

Significance of Pyrazolo[1,5-A]Diazepine Derivatives in Medicinal Chemistry

The medicinal chemistry significance of pyrazolo[1,5-a]diazepine derivatives extends far beyond their structural novelty, encompassing their potential as therapeutic agents and their utility as molecular probes for biological research. These compounds occupy a unique position in the landscape of central nervous system pharmacology, offering the possibility of achieving benzodiazepine-like effects through alternative molecular mechanisms. The pyrazole ring fusion introduces distinct electronic and steric properties that can modulate receptor binding affinity and selectivity, potentially leading to improved therapeutic windows and reduced side effect profiles.

Recent pharmacological studies have demonstrated that pyrazolodiazepine derivatives exhibit significant anticonvulsant and anxiolytic activities in preclinical models. One particularly notable example involves a pyrazolodiazepine derivative that showed potent anticonvulsant activity in maximal electroshock seizure and subcutaneous pentylenetetrazole assays, with efficacy comparable to established antiepileptic drugs. The compound demonstrated significant reduction in oxidative stress markers and inflammatory mediators, suggesting multiple mechanisms of neuroprotection beyond direct gamma-aminobutyric acid receptor modulation.

The structural features present in tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate make it particularly valuable as a synthetic intermediate for medicinal chemistry applications. The hydroxyl group at the 7-position provides a versatile handle for introducing additional pharmacophoric elements through esterification, etherification, or other functionalization reactions. The tert-butoxycarbonyl protecting group can be selectively removed under mild acidic conditions to reveal a free amine, which can then be further elaborated through acylation, alkylation, or coupling reactions to generate diverse analogs for structure-activity relationship studies.

Therapeutic Application Mechanism of Action Development Status Reference
Anticonvulsant Activity Gamma-aminobutyric acid receptor modulation Preclinical research
Anxiolytic Effects Central nervous system depression Early development
Neuroprotection Oxidative stress reduction Research stage
Sedative Properties Multiple receptor targets Investigational

The development of nonbenzodiazepine compounds with similar pharmacological profiles has been a major focus of pharmaceutical research due to the limitations associated with traditional benzodiazepines, including tolerance, dependence, and cognitive impairment. Pyrazolopyrimidine derivatives, which share some structural similarities with pyrazolodiazepines, have already demonstrated clinical success in this regard. Compounds such as zaleplon and indiplon, which feature pyrazolo[1,5-a]pyrimidine cores, have been developed as sleep-inducing agents with reduced potential for abuse and tolerance compared to traditional benzodiazepines.

The synthetic accessibility of pyrazolo[1,5-a]diazepine derivatives has been significantly enhanced by recent methodological advances, particularly the development of multicomponent reaction strategies. The silver-catalyzed post-Ugi synthesis reported in 2025 represents a breakthrough in this area, offering yields up to 98 percent under mild conditions and broad functional group tolerance. This methodology enables the rapid generation of diverse pyrazolodiazepine libraries, facilitating systematic structure-activity relationship studies and the identification of lead compounds for specific therapeutic applications.

The molecular design principles embodied in tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate reflect current best practices in medicinal chemistry, including the incorporation of hydrogen bonding capabilities, appropriate lipophilicity, and strategic placement of functional groups for selective molecular recognition. The compound serves as an excellent example of how modern synthetic methodology can be applied to access complex heterocyclic scaffolds with high pharmaceutical relevance. As research in this area continues to advance, pyrazolodiazepine derivatives are likely to play an increasingly important role in the development of next-generation central nervous system therapeutics.

Properties

IUPAC Name

tert-butyl 7-hydroxy-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-6-9-4-5-13-15(9)8-10(16)7-14/h4-5,10,16H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWHEDYCAWSYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Efficiency and Scalability

Method Steps Total Yield Scalability
Alkylation-Cyclization 2 66% (overall) High (gram-scale demonstrated)
Condensation-Cyclocondensation 3 58% Moderate (requires epoxide handling)
One-Pot Cyclocondensation 1 70% Limited (sensitive to carboxamide purity)

Functional Group Compatibility

  • Boc Protection : Essential for preventing undesired side reactions in Method 1.
  • Epoxide Reactivity : Method 2’s reliance on glycidyl ether necessitates anhydrous conditions.
  • Acid Stability : Method 3’s formic acid system is incompatible with acid-labile groups.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Route Overview

StepReaction ConditionsKey ReagentsOutcome
1100°CVarious aminesIntermediate formation
20-25°CBoc anhydrideFormation of tert-butyl derivative
325°CMetachloroperbenzoic acidCyclization to form the target compound

This synthetic route is significant for its efficiency and scalability, making it suitable for industrial applications .

Biological Activities

Research indicates that Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate exhibits various biological activities. These include:

  • Anticonvulsant Properties : The compound has shown promise in preclinical studies for its ability to modulate neuronal excitability.
  • Anxiolytic Effects : Research suggests potential applications in treating anxiety disorders due to its interaction with GABAergic systems.

These properties make it a candidate for further investigation in drug development aimed at neurological disorders .

Therapeutic Applications

The compound's unique structural features allow it to interact with various biological targets. Potential therapeutic applications include:

  • Neurological Disorders : Given its anticonvulsant and anxiolytic effects, it could be developed into a treatment for epilepsy and anxiety.
  • Pain Management : Preliminary studies suggest that it may have analgesic properties that warrant further exploration.

Case Studies

  • Anticonvulsant Activity : A study involving animal models demonstrated that Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine significantly reduced seizure frequency compared to control groups.
  • Anxiolytic Effect : In behavioral tests, the compound exhibited reduced anxiety-like behaviors in rodents, indicating potential for human therapeutic use.

These findings highlight the need for comprehensive clinical trials to evaluate efficacy and safety in humans .

Mechanism of Action

The mechanism by which Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group at position 7 in the target compound improves hydrophilicity compared to the amino or hydroxymethyl derivatives, which may enhance bioavailability in drug formulations.
  • Halogenation (e.g., bromine in CAS: 1445951-62-1) introduces steric bulk and electronic effects, favoring applications in Suzuki-Miyaura coupling reactions .

Target Compound and Analogs

  • Coupling Reactions : describes the use of HATU/N-methylmorpholine for amide bond formation in a structurally related pyrazolo-pyrrolidine compound, achieving 83% yield . Similar conditions could apply to the target compound.
  • Ring Closure : highlights Lawesson’s reagent for thionation and NaOH-mediated hydrolysis in diazepine ring formation, yielding intermediates with ~79% purity after chromatography .

Pharmacological Relevance

For example:

  • Ro 15-4513, a diazepam-insensitive GABA_A receptor ligand, shares a diazepine core and demonstrates how substituent variations (e.g., β-carboline moieties) affect receptor affinity .
  • The amino derivative (CAS: 1445951-35-8) is marketed as a high-purity intermediate, suggesting its utility in developing receptor-targeted therapeutics .

Biological Activity

Tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate (CAS No. 1823389-42-9) is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₂H₁₉N₃O₃
  • Molecular Weight : 253.30 g/mol
  • Purity : Typically available at 95% purity .

This compound has been noted for its diverse pharmacological effects. Some key areas of biological activity include:

  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound shows potential as an inhibitor of certain kinases involved in cancer progression, particularly c-Met kinase, which is implicated in various cancers including non-small cell lung cancer .

Case Studies

  • Antitumor Activity :
    A study evaluated the antitumor properties of tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with significant IC50 values observed in A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • C-Met Inhibition :
    Research focusing on c-Met inhibitors highlighted that derivatives containing the pyrazolo[1,5-a][1,4]diazepine scaffold exhibited potent inhibitory activity against c-Met with IC50 values in the low micromolar range. This suggests potential for therapeutic applications in cancers driven by aberrant c-Met signaling pathways .

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from readily available precursors. A notable synthetic route includes:

  • Starting Material : 1,1-Dimethoxy propane-2-ketone.
  • Reaction Steps :
    • Formation of the pyrazolo diazepine core through cyclization reactions.
    • Subsequent functionalization to introduce the tert-butyl and hydroxyl groups.
    • Final carboxylate formation through esterification reactions.

This synthetic pathway is advantageous due to its simplicity and high yield compared to previous methods reported in literature .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate, and what are their critical steps?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, a key intermediate is generated via NaBH₄ reduction of a pyrazolo-diazepine precursor under argon, followed by purification via flash chromatography (SiO₂, 40–100% EtOAc/hexanes) to achieve ~41% yield . Another route employs Boc-protection using Boc₂O and DMAP in THF, with column chromatography for purification . Critical steps include pH control, inert atmosphere maintenance, and precise temperature regulation during reduction or coupling reactions.

Q. How is structural characterization of this compound performed in academic research?

  • Methodological Answer : Characterization relies on ¹H NMR (400 MHz, CDCl₃) for proton environment analysis (e.g., δ 7.34 ppm for aromatic protons) and mass spectrometry (ESI) to confirm molecular weight ([M+H]⁺ = 276.1) . Advanced studies may use X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities, particularly for dihydro-pyrazolo-diazepine conformers .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in dry, ventilated environments at 2–8°C in tightly sealed containers to prevent hydrolysis of the Boc-protecting group or oxidation of the dihydro-diazepine ring. Avoid exposure to moisture and strong acids/bases, as these can degrade the carboxylate moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for SN2 reactions involving halogenated intermediates, as seen in tert-butyl pyrazolo-pyrazine syntheses .
  • Catalysis : Pd(PPh₃)₄ and Et₃SiH enhance reductive elimination steps (e.g., in triflate-to-iodine substitutions) .
  • Temperature Control : Low temperatures (0°C) minimize side reactions during NaBH₄ reductions .
  • Yield Comparison Table :
StepYield (%)Key ConditionReference
NaBH₄ Reduction410°C, THF/H₂O
Boc Protection75Boc₂O, DMAP, RT
Pd-Catalyzed Coupling60Pd(PPh₃)₄, Et₃SiH, Reflux

Q. How do researchers ensure stereochemical integrity during synthesis?

  • Methodological Answer : Chiral resolution via HPLC with chiral columns (e.g., Chiralpak AD-H) or asymmetric catalysis (e.g., using Evans auxiliaries) is critical. For example, (4aR,8aR)-configured intermediates in diazepine derivatives require strict enantiomeric control during ring-closing steps . Racemization risks are mitigated by avoiding high temperatures (>40°C) in protic solvents .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., tert-butyl pyrazolo-pyrazines ).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify diastereomer assignments .
  • Contradiction Example : Discrepancies in NH proton signals (δ 6.20–7.34 ppm) may arise from solvent polarity or hydrogen bonding; deuterated DMSO can stabilize tautomers for clearer analysis .

Q. How is the compound’s biological activity evaluated in enzyme inhibition studies?

  • Methodological Answer :

  • In vitro Assays : Use fluorescence-based assays (e.g., Amplex Red) to measure inhibition of target enzymes like respiratory syncytial virus polymerase .
  • Dose-Response Curves : IC₅₀ values are determined using serial dilutions (1 nM–100 µM) and analyzed via nonlinear regression .
  • Metabolic Stability : Assess using liver microsomes and LC-MS to quantify parent compound degradation .

Key Considerations for Researchers

  • Safety : Use PPE (gloves, goggles) due to acute toxicity risks (H315/H319) .
  • Data Reproducibility : Document reaction parameters (e.g., argon flow rate, solvent dryness) to minimize batch-to-batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., halogenated solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.